Product packaging for Guanethidine Sulfate(Cat. No.:CAS No. 60-02-6)

Guanethidine Sulfate

Cat. No.: B029713
CAS No.: 60-02-6
M. Wt: 494.7 g/mol
InChI Key: NBJGGHFXCGHTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guanethidine sulfate is a potent and selective adrenergic neuron blocking agent, primarily recognized for its irreversible inhibition of norepinephrine release from sympathetic nerve terminals. Its primary mechanism of action involves active accumulation into presynaptic neurons via the norepinephrine transporter (NET), followed by concentration within synaptic vesicles. This accumulation disrupts the exocytotic release of norepinephrine in response to nerve impulses, leading to a long-lasting depletion of catecholamine stores and a consequent suppression of sympathetic nervous system activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H46N8O4S B029713 Guanethidine Sulfate CAS No. 60-02-6

Properties

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGGHFXCGHTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-65-2 (Parent)
Record name Guanethidine sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046966
Record name Guanethidine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-02-6
Record name Guanethidine sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanethidine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanethidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANETHIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ60474G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Guanethidine Sulfate Action at the Molecular and Cellular Level

Interactions with Sympathetic Neuroeffector Junctions

Guanethidine (B1672426) sulfate (B86663) acts at the sympathetic neuroeffector junction, the site where sympathetic nerve terminals release neurotransmitters to affect target cells. Its primary actions involve inhibiting or interfering with the release and distribution of norepinephrine (B1679862). drugbank.comrxlist.commedicaldialogues.in Unlike agents that block adrenergic receptors on effector cells, guanethidine's effects are mediated through actions on the nerve terminal itself. drugbank.comrxlist.com

Inhibition of Norepinephrine Release and Distribution Pathways

A key aspect of guanethidine's mechanism is the inhibition of norepinephrine release. drugbank.commedicaldialogues.infpnotebook.com It interferes with the normal processes by which NE is released from sympathetic nerve endings. drugbank.comrxlist.commedicaldialogues.in While the exact mechanism is not fully established, it is known to prevent the release of NE in response to an action potential. drugbank.commedicaldialogues.innih.govwikipedia.orghmdb.ca Some research suggests it may act as a "false transmitter," being taken up and stored in place of NE, thereby reducing the amount of NE available for release. nih.govmdpi.com

Competitive Uptake via Norepinephrine Transporters (NET/Uptake 1)

Guanethidine is actively transported into the presynaptic terminals of adrenergic neurons. medicaldialogues.inwikipedia.orghmdb.cacaymanchem.comncats.iochemsrc.com This uptake occurs via the norepinephrine transporter (NET), also known as Uptake 1. drugbank.comnih.govwikipedia.orghmdb.cachemsrc.comebi.ac.uk Guanethidine competes with norepinephrine for this transporter, and its uptake is essential for its pharmacological action. wikipedia.orghmdb.cacaymanchem.comchemsrc.comebi.ac.uk Studies have shown that guanethidine inhibits the uptake of tritiated norepinephrine, demonstrating its interaction with NET. biologists.com

Here is a representation of the competitive uptake:

SubstanceTransporterOutcome
NorepinephrineNETTransported into presynaptic terminal
GuanethidineNETCompetes with NE, transported into terminal

Research findings illustrate the competitive nature of guanethidine's interaction with NET. For instance, studies using norepinephrine transporter-transfected cells have shown that guanethidine inhibits the uptake of norepinephrine with a reported Ki value, indicating its affinity for the transporter. biologists.com

Concentration in Synaptic Vesicles and Norepinephrine Displacement

Once inside the sympathetic nerve terminal, guanethidine is concentrated within the synaptic vesicles. drugbank.commedicaldialogues.innih.govwikipedia.orghmdb.cacaymanchem.comncats.iochemsrc.comebi.ac.uk These vesicles are the storage sites for norepinephrine. Within the vesicles, guanethidine displaces endogenous norepinephrine. drugbank.commedicaldialogues.innih.govwikipedia.orghmdb.cacaymanchem.comncats.iochemsrc.comebi.ac.uk This displacement contributes to the reduction of available NE for release. caymanchem.com

Depletion of Presynaptic Norepinephrine Stores

The accumulation of guanethidine in synaptic vesicles and the displacement of norepinephrine lead to a gradual depletion of norepinephrine stores in the nerve endings. drugbank.commedicaldialogues.innih.govwikipedia.orghmdb.cacaymanchem.comncats.io This depletion is a significant factor in the sympatholytic effect of guanethidine. The reduction in the amount of stored NE diminishes the quantity of neurotransmitter available for release upon nerve stimulation. caymanchem.com

Blockade of Action Potential-Evoked Norepinephrine Release

Beyond depleting NE stores, guanethidine also directly blocks the release of norepinephrine in response to the arrival of an action potential at the nerve terminal. drugbank.commedicaldialogues.innih.govwikipedia.orghmdb.ca This blockade of evoked release further reduces sympathetic nervous system activity. caymanchem.com It is important to note that spontaneous release of norepinephrine is generally not affected by guanethidine. wikipedia.orghmdb.ca

Differentiating Mechanistic Profiles from Ganglionic Blocking Agents

Guanethidine's mechanism of action differs significantly from that of ganglionic blocking agents. While both classes of drugs reduce sympathetic outflow, ganglionic blockers act by blocking neurotransmission at the autonomic ganglia, affecting both sympathetic and parasympathetic systems. drugbank.comrxlist.commedicaldialogues.in In contrast, guanethidine selectively targets the postganglionic sympathetic nerve terminals. drugbank.comnih.govmdpi.comnih.gov

A key distinction is that guanethidine suppresses responses mediated by both alpha- and beta-adrenergic receptors equally, not by blocking the receptors themselves, but by reducing the release of their endogenous ligand, norepinephrine. drugbank.comrxlist.commedicaldialogues.in Ganglionic blockers, by affecting transmission at the ganglion, would impact all receptors downstream of that ganglion. Furthermore, guanethidine does not produce parasympathetic blockade, a common effect of ganglionic blocking agents. drugbank.comrxlist.commedicaldialogues.inglobalrph.com This selective action on the sympathetic postganglionic neurons is a defining characteristic of guanethidine's mechanistic profile. nih.govmdpi.comnih.gov

Selective Sympathetic Blockade and Adrenergic Receptor Modulation

Guanethidine functions as a postganglionic sympathetic nerve terminal blocker, effectively preventing the release of norepinephrine (NE) from these terminals. wikipedia.orgfishersci.ie Its action is localized at the sympathetic neuroeffector junction, where it interferes with the release and/or distribution of NE. wikipedia.org Unlike some other adrenergic antagonists, guanethidine does not directly block adrenergic receptors on effector cells, meaning it does not inhibit the association of NE with its alpha or beta receptors. wikipedia.orgwikipedia.orgnih.gov

The selectivity of guanethidine for sympathetic neurons is attributed to its uptake mechanism. It is actively transported into the presynaptic terminal by the norepinephrine transporter (NET), also known as uptake 1. wikipedia.orgfishersci.iewikipedia.orgciteab.comdsmz.de This uptake is a crucial prerequisite for its pharmacological effects. fishersci.iedsmz.de Once inside the nerve terminal, guanethidine is concentrated within the storage vesicles, effectively displacing and replacing NE. wikipedia.orgfishersci.iewikipedia.orgciteab.comdsmz.de This process leads to a gradual depletion of NE stores within the nerve endings. wikipedia.orgfishersci.iewikipedia.org

Upon the arrival of an action potential, guanethidine, being present in the vesicles, is released instead of or alongside the reduced amounts of NE. citeab.com This blockade of NE release in response to nerve stimulation is the primary mechanism by which guanethidine achieves sympathetic blockade. wikipedia.orgfishersci.ie While guanethidine suppresses responses mediated by both alpha- and beta-adrenergic receptors, this is an indirect effect resulting from the reduced availability of the endogenous ligand, NE, rather than direct modulation of the receptors themselves. wikipedia.org Some research also suggests a transient sympathomimetic effect at higher concentrations, potentially due to an initial release of NE from nerve endings before depletion occurs. wikipedia.orgnih.gov

Absence of Parasympathetic Nervous System Blockade

A key characteristic distinguishing guanethidine from ganglionic blocking agents is its lack of effect on the parasympathetic nervous system. wikipedia.org While it effectively blocks sympathetic activity, it does not interfere with parasympathetic neurotransmission. wikipedia.org This selective action means that the physiological effects of guanethidine are primarily due to the withdrawal of sympathetic tone, and in some cases, can lead to a relative increase in parasympathetic activity in certain organs, such as increased gastrointestinal motility. citeab.com Studies comparing the effects of sympathetic and parasympathetic blockade have consistently shown that guanethidine selectively inhibits adrenergic responses without impacting parasympathetic functions. peptidesciences.comfishersci.fi

Advanced Molecular Mechanisms of Guanethidine-Induced Cytotoxicity in Sympathetic Neurons

Chronic administration of high doses of guanethidine has been observed to cause structural damage and even destruction of peripheral sympathetic neurons, a phenomenon sometimes referred to as pharmacological sympathectomy. wikipedia.orgwikipedia.orgbindingdb.orguniprot.org The exact mechanisms underlying this cytotoxicity are complex and involve several proposed pathways. wikipedia.orgbindingdb.org

Perturbations in Oxidative Phosphorylation

One proposed mechanism for guanethidine-induced neuronal cytotoxicity involves the disruption of mitochondrial function, specifically the inhibition of oxidative phosphorylation. wikipedia.orgwikipedia.orguniprot.org Studies have indicated that guanethidine can inhibit oxidative phosphorylation in mitochondria at certain concentrations, reported to be in the range of 0.5-0.9 mM. wikipedia.org At higher doses, this inhibition of mitochondrial respiration can be significant enough to contribute to neuronal death. wikipedia.org

Inhibition of Nerve Growth Factor Retrograde Transport

Another significant mechanism implicated in guanethidine's cytotoxic effects is the inhibition of the retrograde transport of Nerve Growth Factor (NGF). wikipedia.orgwikipedia.orgbindingdb.orguniprot.org NGF is a crucial neurotrophic factor that supports the survival and function of sympathetic neurons. It is taken up by the nerve terminal and transported back to the cell body via retrograde transport, where it exerts its trophic effects. Interference with this transport pathway can deprive the neuron of essential survival signals, contributing to its degeneration. wikipedia.orgbindingdb.org While NGF can protect against guanethidine-induced neuronal destruction, this protection does not appear to be mediated by preventing guanethidine accumulation in neurons or by general immunosuppression. bindingdb.org Instead, it is hypothesized that NGF might protect neurons by preventing the expression or recognition of antigens on the sympathetic neuron surface that could be targeted by an immune-mediated response. bindingdb.org

Disruption of Polyamine Biosynthesis Pathways

Disruption of polyamine biosynthesis pathways has also been suggested as a contributing factor to guanethidine's cytotoxic effects on sympathetic neurons. wikipedia.orgbindingdb.org Polyamines, including putrescine, spermidine, and spermine, are small aliphatic cations essential for various cellular processes, including cell growth, proliferation, and differentiation. citeab.comfishersci.fi Their synthesis involves key enzymes such as ornithine decarboxylase (ODC). citeab.comnih.gov Interference with the synthesis or metabolism of these vital molecules by guanethidine could impair neuronal function and survival, leading to cytotoxicity.

Guanethidine as a "False Transmitter" Concept in Adrenergic Neurotransmission

The concept of guanethidine acting as a "false transmitter" in adrenergic neurotransmission is based on its ability to be taken up into adrenergic neurons and released upon nerve stimulation. As discussed earlier, guanethidine is transported into sympathetic nerve terminals via the NET and accumulates in synaptic vesicles, where it displaces norepinephrine. fishersci.iewikipedia.orgnih.govciteab.comdsmz.dewikipedia.org When the neuron is stimulated, guanethidine is released from these vesicles as a substitute for the depleted NE. citeab.com

The term "false transmitter" is applied because, although released like a neurotransmitter, guanethidine itself is generally considered to be devoid of significant agonist activity at alpha and beta-adrenergic receptors. citeab.com Therefore, its release does not elicit the typical sympathetic response mediated by NE. This effectively leads to a functional denervation, as the nerve is stimulated, but the signal transmission at the neuroeffector junction is blocked due to the release of an inactive substance. wikipedia.orgnih.gov

Pharmacodynamic Research on Guanethidine Sulfate in Biological Systems

Systemic Cardiovascular Dynamics

Guanethidine (B1672426) sulfate (B86663) exerts significant effects on the cardiovascular system by modulating peripheral vascular resistance, cardiac output, and heart rate. Its actions are notably influenced by body posture, and it has a profound impact on myocardial contractility through its interaction with endogenous catecholamines.

Modulation of Cardiac Output and Heart Rate

A primary mechanism through which guanethidine sulfate influences systemic hemodynamics is by reducing both cardiac output and heart rate. drugbank.comahajournals.orgscilit.com The reduction in cardiac output is a direct consequence of the diminished sympathetic drive to the heart. cvpharmacology.com Studies in animal models have demonstrated these effects. For instance, in dogs, administration of guanethidine led to a significant depression of cardiac sympathetic neuronal activity, which was accompanied by a reduction in heart rate. nih.gov Similarly, in anesthetized rats with renal hypertension, guanethidine administration resulted in a definite decrease in cardiac output and a reduction in heart rate. nih.gov

Effects of Guanethidine on Cardiac Parameters in Animal Models
Animal ModelParameterEffect of GuanethidineReference
DogsCardiac Sympathetic Neuronal ActivityMarkedly and significantly depressed nih.gov
DogsHeart RateReduced nih.gov
Anesthetized Rats (with renal hypertension)Cardiac OutputDefinite decrease nih.gov
Anesthetized Rats (with renal hypertension)Heart RateReduction nih.gov

Hemodynamic Responses in Supine and Orthostatic Postures

The hemodynamic effects of this compound are particularly pronounced and posture-dependent. The drug's sympatholytic action inhibits the normal vasoconstrictive reflexes that occur upon standing. drugbank.com This leads to venous pooling of blood, a reduction in venous return to the heart, and a subsequent fall in cardiac output, which is more significant in the orthostatic (standing) posture compared to the supine (lying down) position. drugbank.comrxlist.com This differential effect is a hallmark of its mechanism of action and is a direct result of the blockade of sympathetic venoconstrictive mechanisms. rxlist.com Studies comparing guanethidine with other adrenergic blocking agents have noted that both cause a marked reduction of cardiac output during tilt, with a substantial drop in systolic blood pressure. umich.edu The postural hypotension is most prominent in the morning. rxlist.com

Hemodynamic Responses to Guanethidine in Different Postures
PostureEffect on Venous ReturnEffect on Cardiac OutputResulting Hemodynamic StateReference
SupineModest decreaseModest decreaseLowered blood pressure drugbank.com
Orthostatic (Standing)Significant decrease due to venous poolingMore pronounced reductionOrthostatic hypotension drugbank.comrxlist.com

Myocardial Contractility and Endogenous Catecholamine Levels

This compound profoundly affects myocardial contractility by altering the levels of endogenous catecholamines, specifically norepinephrine (B1679862). wikipedia.org The drug is taken up into sympathetic nerve terminals where it accumulates in transmitter vesicles, leading to a gradual depletion of norepinephrine stores. wikipedia.orgnih.gov This depletion of norepinephrine, a key neurotransmitter for stimulating myocardial contractility, results in a reduction of the heart's contractile force. ahajournals.org Interestingly, acute administration in normal dogs has been shown to cause a marked increase in myocardial contractile force, an effect attributed to a sudden, transient release of myocardial catecholamines. ahajournals.org However, in cardiac-denervated dogs with depleted catecholamine stores, guanethidine produced a small decrease in myocardial contractile force, indicating a direct, albeit minor, negative inotropic effect in the absence of catecholamines. ahajournals.org

Neuromodulatory Effects on Autonomic Reflexes

This compound's primary therapeutic actions stem from its neuromodulatory effects on the autonomic nervous system, particularly its ability to inhibit sympathetic reflexes.

Sympatholytic Actions and Autonomic Hyperreflexia Mitigation

This compound is characterized by its potent sympatholytic (or sympathoplegic) actions. It acts as a postganglionic sympathetic nerve terminal blocker, preventing the release of norepinephrine from these terminals in response to nerve impulses. drugbank.com This action effectively produces a state of "chemical sympathectomy." nih.gov A significant application of this sympatholytic effect is in the mitigation of autonomic hyperreflexia (also known as autonomic dysreflexia), a condition that can occur in individuals with spinal cord injuries at or above the T6 level. nih.govnih.govmedscape.comspinal.co.uk Autonomic hyperreflexia is characterized by an uncontrolled hypertensive episode in response to a stimulus below the level of the injury. uams.edu By blocking the release of norepinephrine, this compound can prevent the widespread vasoconstriction that leads to this dangerous increase in blood pressure. nih.gov Its use has been shown to successfully prevent the major symptoms of this syndrome in patients with spinal cord injuries. nih.gov

Role in Compensatory Adrenergic System Function during Cardiac Decompensation

This compound acts as a postganglionic sympathetic nerve terminal blocker. drugbank.com Its mechanism involves being transported into the presynaptic nerve terminal via the same transporter as norepinephrine (NET). wikipedia.org Once inside, it concentrates in transmitter vesicles, displacing and gradually depleting norepinephrine stores. drugbank.comwikipedia.org This action prevents the release of norepinephrine in response to nerve impulses, leading to a reduction in sympathetic tone. drugbank.com

In the context of cardiac decompensation, where the heart's function as a pump is impaired, the body often activates compensatory mechanisms, including the adrenergic system, to maintain cardiac output and blood pressure. Guanethidine's sympatholytic effect counteracts this by decreasing heart rate and relaxing blood vessels. drugbank.com By inhibiting the release of norepinephrine, it can mitigate the excessive cardiac stimulation and vasoconstriction that characterize the compensatory adrenergic response. drugbank.com While this reduces the workload on the failing heart, initial rapid intravenous administration can provoke the release of stored norepinephrine, potentially causing transient, severe ventricular arrhythmias, especially in the presence of halogenated anesthetics. nih.gov Long-term treatment with guanethidine has also been shown to lead to an increase in the number of cardiac beta-adrenergic receptors. nih.gov

Organ-Specific Pharmacodynamic Investigations

Gastrointestinal Tract: Migrating Motor Complex and Intestinal Cell Proliferation

Migrating Motor Complex (MMC): The Migrating Motor Complex is a recurring motility pattern in the gastrointestinal tract during fasting periods, acting as a "housekeeper" to clear indigestible materials. wikipedia.org Research in animal models has shown that this compound can influence this pattern. In rabbits, guanethidine's blockade of adrenergic inhibitory responses in the intestine revealed underlying cholinergic motor responses. nih.gov This suggests that by removing the sympathetic "brake," parasympathetic activity becomes more prominent. The MMC is a cyclic phenomenon with four distinct phases that repeats every 90-230 minutes in the interdigestive state. wikipedia.orgnih.gov

Intestinal Cell Proliferation: The sympathetic nervous system appears to play a role in regulating the normal cycle of intestinal epithelial cell renewal. nih.govdntb.gov.ua Chemical sympathectomy induced by this compound in neonatal rats has been shown to suppress this proliferative activity. Studies have demonstrated that this intervention leads to a prolongation of the cell generation cycle time. nih.gov Furthermore, it results in a decrease in key markers of cell division, such as labeling and mitotic indices, and also suppresses the normal circadian rhythm of mitotic activity in the intestinal epithelium. nih.gov This inhibitory effect was observed to be more pronounced in the jejunum and ileum compared to the duodenum. nih.gov

Urogenital System: Detrusor Muscle and Bladder Innervation Dynamics

The sympathetic nervous system plays an inhibitory role in the urinary bladder's detrusor muscle, promoting urine storage. nih.gov this compound, by inducing a functional sympathetic denervation, significantly alters bladder dynamics. nih.gov It achieves this by accumulating in synaptic vesicles and depleting norepinephrine stores, thereby blocking nerve impulse transmission. nih.gov

Administration of guanethidine has been shown to cause a distinct decrease in the number of noradrenergic nerve terminals within all layers of the porcine urinary bladder wall. nih.gov This reduction in sympathetic inhibition is hypothesized to lead to an increase in the contractile activity of the detrusor muscle. nih.gov Concurrently, guanethidine treatment leads to significant changes in the chemical coding of the sympathetic neurons that innervate the bladder. Research in pigs has shown a substantial decrease in the proportion of tyrosine hydroxylase (TH)-positive neurons that also contain neuropeptide Y (NPY), and a marked increase in neurons containing somatostatin (B550006) (SOM), galanin (GAL), or calbindin (CB). nih.gov

Ocular System: Topical Applications in Lid Retraction Pathologies

Topical application of this compound has been utilized in the management of endocrine-related eyelid retraction, such as that seen in Graves' disease. nih.gov The retraction of the upper eyelid in these conditions is partly due to overstimulation of the sympathetically innervated Müller's muscle. By acting as a local sympatholytic agent, topical guanethidine blocks the adrenergic signals to this muscle, leading to a reduction in lid retraction. nih.govnih.gov

Skeletal Muscle: Proteolysis and Adrenergic System Control

The adrenergic system exerts inhibitory control over proteolysis (protein breakdown) in skeletal muscle. physiology.orgnih.gov Guanethidine-induced adrenergic blockade has been shown to cause time- and muscle-type-dependent changes in this process. physiology.org

Effect of Guanethidine on Skeletal Muscle Proteolysis in Rats
Muscle TypeTime PointChange in Overall ProteolysisAssociated Pathway Changes
Soleus1-2 Days15-20% IncreaseIncreased Ca²⁺-dependent activity
Soleus4 DaysDecrease below controlDecreased Ca²⁺-dependent and ATP-dependent activity
Extensor Digitorum Longus (EDL)2-4 Days~15% DecreaseDecreased Ca²⁺-dependent and ATP-dependent activity

Peripheral Nervous System: Dorsal Root Ganglia and Sensory Innervation Plasticity

This compound administration can induce profound plastic changes in the sensory component of the peripheral nervous system, specifically within the dorsal root ganglia (DRG), which house the cell bodies of sensory neurons. mdpi.com While chronic administration in rats is known to produce a selective adrenergic neuropathy, it also significantly modifies the chemical phenotype of sensory neurons. mdpi.comnih.gov

In a study involving intravesical administration of guanethidine in pigs, significant alterations in the chemical coding of DRG neurons supplying the urinary bladder were observed. mdpi.com While the total number of sensory neurons projecting to the bladder did not change, the expression of various neuropeptides and proteins within these neurons was altered. Notably, there was a decrease in the percentage of neurons containing Substance P (SP), while the proportions of neurons containing galanin (GAL), neuronal nitric oxide synthase (nNOS), and calbindin (CB) all increased significantly. mdpi.com The percentage of neurons containing calcitonin gene-related peptide (CGRP) or somatostatin (SOM) remained unchanged. mdpi.com These findings demonstrate that altering sympathetic outflow with guanethidine can induce significant plasticity in the sensory nervous system.

Changes in Chemical Coding of Bladder-Projecting DRG Neurons After Guanethidine Treatment
Neurochemical MarkerControl Group (% of Neurons)Guanethidine-Treated Group (% of Neurons)Result
Substance P (SP)45.6 ± 1.3%34.6 ± 6.5%Slight Decrease
Galanin (GAL)7.4 ± 0.6%12.3 ± 1.0%Distinct Increase
Neuronal Nitric Oxide Synthase (nNOS)5.4 ± 0.5%11.9 ± 0.6%Distinct Increase
Calbindin (CB)2.7 ± 0.4%8.6 ± 0.5%Distinct Increase
Calcitonin Gene-Related Peptide (CGRP)N/AN/ANo Change
Somatostatin (SOM)N/AN/ANo Change

Immunological and Inflammatory Pathway Interactions

The interaction between guanethidine and specific inflammatory pathways, particularly those involving cytokines, has been a subject of investigation in the context of pain and hypernociception. Interleukin-18 (IL-18) is a cytokine known to be involved in inflammatory pain responses. Research has been conducted to determine if the sympathetic nervous system plays a role in IL-18-mediated hypernociception by using guanethidine as a tool for sympathetic blockade.

In a study involving TNFR1 knockout (TNFR1-/-) mice, the administration of guanethidine as a sympathetic blocker was found to have no effect on the hypernociception induced by Interleukin-18. medchemexpress.com This finding suggests that the pain-sensitizing effects of IL-18, in this specific experimental model, are not dependent on the sympathetic nervous system.

Table 2: Effect of Guanethidine on Interleukin-18 (IL-18) Induced Hypernociception

Experimental Model Treatment Outcome on IL-18 Hypernociception

Further research has shown that nerve growth factor (NGF) can also prevent this guanethidine-induced neuronal destruction. medchemexpress.com However, studies have demonstrated that NGF does not act as an immunosuppressive agent in this context. medchemexpress.com It does not inhibit the proliferation of cytotoxic T lymphocytes or the lysis of target cells. medchemexpress.com Additionally, NGF does not prevent the accumulation of guanethidine within the sympathetic ganglia, which is a necessary step for the destruction to occur. medchemexpress.com This suggests that NGF protects the neurons by a mechanism other than immunosuppression, possibly by preventing the expression or recognition of antigens on the sympathetic neuron surface that are targeted by the immune system. medchemexpress.com

Pharmacokinetic Research of Guanethidine Sulfate

Systemic Absorption and Distribution Profiles

The journey of guanethidine (B1672426) sulfate (B86663) through the body is characterized by its limited absorption after oral administration and extensive distribution into various tissues.

Oral Bioavailability and Tissue Permeation

Guanethidine sulfate exhibits poor and highly variable oral bioavailability, with studies indicating that only 3% to 30% of an orally administered dose is absorbed into the systemic circulation. nih.gov This incomplete absorption is a significant factor in its clinical use.

Despite its low systemic availability, guanethidine that is absorbed demonstrates extensive tissue permeation. Animal studies have shown that following administration, guanethidine is distributed to a variety of tissues, including the liver, gastrointestinal tract, spleen, kidneys, urinary bladder, salivary glands, and brown fat. nih.gov Notably, tissue concentrations of the drug are generally higher than those found in the plasma, suggesting a strong affinity for and uptake by peripheral tissues. nih.gov

Distribution in Human Serum and Tumor Tissues

In human serum, guanethidine has been shown to be taken up by blood platelets. Research has demonstrated that platelets can accumulate guanethidine against a significant concentration gradient, achieving platelet-to-plasma concentration ratios of up to 80:1. nih.gov This uptake is an active, energy-dependent process. nih.gov

There is a lack of specific research data detailing the distribution of this compound in human tumor tissues.

Blood-Brain Barrier and Blood-Cerebrospinal Fluid Barrier Impermeability

A key pharmacokinetic feature of this compound is its inability to cross the blood-brain barrier and the blood-cerebrospinal fluid barrier. mdpi.com This is attributed to its high polarity and low lipid solubility. Consequently, its pharmacological effects are confined to the peripheral nervous system, with no direct central nervous system activity.

Extensive Tissue Binding and Slow Elimination Kinetics

This compound is characterized by its extensive binding to tissues, which significantly influences its elimination kinetics. This widespread tissue sequestration is a primary reason for the drug's long half-life and slow elimination from the body.

The elimination of guanethidine from the plasma follows a biphasic pattern. After discontinuation of chronic therapy, there is an initial phase with a half-life of approximately 1.5 days. nih.gov This is followed by a much slower, second phase of elimination with a half-life ranging from 4 to 8 days. nih.gov This prolonged terminal half-life reflects the slow release of the drug from its tissue binding sites.

Elimination and Excretion Pathways

The body eliminates this compound primarily through renal excretion, following its metabolism in the liver.

Renal Excretion Characteristics and Efficiency

Guanethidine and its metabolites are excreted from the body via the kidneys into the urine. drugbank.com The renal clearance of guanethidine has been reported to be approximately 56 ml/min. nih.govdrugbank.com

Studies comparing oral and intravenous administration have shown differences in urinary excretion over a 24-hour period. Following an oral dose, about 24% of the administered radioactivity was recovered in the urine within 24 hours. In contrast, after intravenous administration, 52% of the dose was excreted in the urine over the same period, reflecting the higher systemic availability with parenteral administration. nih.gov

Guanethidine is metabolized in the liver to several metabolites that are pharmacologically less active than the parent compound. drugbank.com Two identified metabolites are guanethidine N-oxide and 2-(6-carboxyhexylamino)ethylguanidine. nih.gov These metabolites are also cleared from the body through renal excretion. A significant portion of an intravenously administered dose is excreted in the urine as the unchanged drug. nih.gov

Compound Information

Compound Name
This compound
Guanethidine
Guanethidine N-oxide
2-(6-carboxyhexylamino)ethylguanidine

Pharmacokinetic Data of this compound

ParameterValueReference
Oral Bioavailability3 - 30% nih.gov
Platelet/Plasma Concentration RatioUp to 80:1 nih.gov
Initial Elimination Half-Life~1.5 days nih.gov
Terminal Elimination Half-Life4 - 8 days nih.gov
Renal Clearance56 ml/min nih.govdrugbank.com
Urinary Excretion (24h, Oral)24% of dose nih.gov
Urinary Excretion (24h, IV)52% of dose nih.gov

Research on Pharmacological Interactions Involving Guanethidine Sulfate

Drug-Drug Interactions at the Sympathetic Nerve Terminal

The efficacy and safety of guanethidine (B1672426) sulfate (B86663) can be significantly altered by the concurrent administration of other pharmacological agents that act at the sympathetic nerve terminal. These interactions can either potentiate or antagonize the antihypertensive effects of guanethidine, necessitating a thorough understanding of their underlying mechanisms.

The co-administration of diuretics, particularly thiazide diuretics, has been shown to enhance the antihypertensive effect of guanethidine. drugbank.com This synergistic interaction is beneficial in the management of hypertension. The primary mechanism behind this augmentation is the ability of diuretics to reduce the plasma volume and extracellular fluid. This action counteracts the tendency for fluid retention and increased plasma volume that can occur with guanethidine monotherapy, which can blunt its hypotensive effect. nih.gov By preventing this compensatory fluid retention, diuretics allow the sympatholytic action of guanethidine to manifest more effectively, leading to a greater reduction in blood pressure.

A significant and clinically important interaction occurs between guanethidine and tricyclic antidepressants (TCAs). nih.gov Controlled studies have demonstrated that TCAs such as desipramine (B1205290) and protriptyline (B1194169) can antagonize the antihypertensive action of guanethidine. nih.gov The primary mechanism for this antagonism is the inhibition of the norepinephrine (B1679862) pump (NET) in the adrenergic neuron membrane by TCAs. nih.gov Since guanethidine relies on this same pump for its uptake into the sympathetic neuron to exert its effect, blockade of the NET by TCAs prevents guanethidine from reaching its site of action. nih.gov This leads to a reversal of its antihypertensive effects.

Sympathomimetic agents can also interact with guanethidine, with the nature of the interaction depending on their mechanism of action. Indirectly acting sympathomimetics, which rely on the release of endogenous norepinephrine to exert their effects, will have their action blunted by guanethidine due to the depletion of norepinephrine stores. Conversely, directly acting sympathomimetics, which act on adrenergic receptors, may have their effects potentiated. This is because the guanethidine-induced depletion of norepinephrine can lead to a state of denervation supersensitivity of the adrenergic receptors.

Various psychopharmacologic agents, beyond tricyclic antidepressants, can interfere with the therapeutic effects of guanethidine. These interactions are often related to their effects on the sympathetic nervous system. For instance, some antipsychotic medications can block the antihypertensive efficacy of guanethidine.

Oral contraceptives have been reported to reduce the hypotensive effect of guanethidine. While the precise mechanism is not fully elucidated, it is hypothesized to be multifactorial. Estrogen and progestin components of oral contraceptives can influence blood pressure through various mechanisms, including effects on the renin-angiotensin-aldosterone system, leading to fluid retention. nih.gov Additionally, female reproductive hormones can modulate the sympathetic nervous system. nih.gov It is plausible that these hormonal effects counteract the sympatholytic action of guanethidine, thereby diminishing its antihypertensive efficacy.

Rauwolfia derivatives, such as reserpine (B192253), also act by depleting catecholamine stores from sympathetic nerve endings. fpnotebook.com When administered concurrently with guanethidine, there is a potential for additive effects on norepinephrine depletion. This can lead to an enhanced hypotensive response. Both guanethidine and reserpine can cause a depletion of catecholamines in the central nervous system, although guanethidine does so to a lesser extent as it poorly crosses the blood-brain barrier. fpnotebook.com The combined use of these agents can increase the risk of side effects associated with catecholamine depletion, such as bradycardia and depression.

Guanethidine has the potential to interact with other drugs by affecting their pharmacokinetics, specifically by modulating their efflux and altering their serum concentrations. While guanethidine's primary mechanism is at the sympathetic nerve terminal, it may also influence drug transporters and metabolizing enzymes.

Predictive models suggest that guanethidine may be a substrate for P-glycoprotein (P-gp), an important efflux transporter. This suggests that its own transport could be affected by P-gp inhibitors or inducers. More significantly for co-administered drugs, guanethidine may decrease the excretion rate of a wide range of pharmaceuticals, potentially leading to higher serum levels and an increased risk of toxicity. drugbank.com The mechanism for this is not fully defined for each drug but could involve competition for renal excretion pathways or other transport mechanisms.

Guanethidine is metabolized in the liver, primarily through N-oxidation by flavin-containing monooxygenase, with minimal involvement of the cytochrome P450 (CYP450) system. deepdyve.com While this reduces the likelihood of interactions involving CYP450 inhibition or induction by guanethidine, the potential for guanethidine to affect the clearance of other drugs remains. For instance, by decreasing the renal clearance of a co-administered drug, guanethidine can effectively increase its systemic exposure.

Interactive Data Table: Predicted Effects of Guanethidine on Co-administered Drugs

Below is a sortable and searchable table summarizing potential interactions where guanethidine may decrease the excretion rate of other drugs, potentially leading to increased serum levels.

Drug ClassExample DrugPotential Consequence of Co-administration with Guanethidine
AntihistaminesAcrivastine (B1664353)Increased serum levels of acrivastine drugbank.com
AntiviralsAcyclovir (B1169)Increased serum levels of acyclovir drugbank.com
BenzodiazepinesBromazepamIncreased serum levels of bromazepam drugbank.com
BronchodilatorsTiotropium (B1237716)Increased serum levels of tiotropium drugbank.com
AntineoplasticsCisplatin (B142131)Increased serum levels of cisplatin drugbank.com
CorticosteroidsBudesonide (B1683875)Increased serum levels of budesonide drugbank.com
NSAIDsAntipyrineTherapeutic efficacy of guanethidine may be decreased drugbank.com

This table is not exhaustive and is based on available data, which is often predictive. Clinical significance may vary.

A significant number of antipsychotic medications can antagonize the antihypertensive effects of guanethidine. The mechanism of this interaction is similar to that of tricyclic antidepressants, involving the blockade of the norepinephrine transporter (NET). jci.org For guanethidine to be effective, it must be actively transported into the sympathetic neuron via the NET. wikipedia.org Many antipsychotics, particularly those with a chemical structure that allows for interaction with the NET, can act as competitive inhibitors of this transporter. jci.org By blocking the uptake of guanethidine into the neuron, these antipsychotic agents prevent it from reaching its site of action, thereby negating its ability to deplete norepinephrine and lower blood pressure. This interaction underscores the importance of considering a patient's complete medication profile when initiating or adjusting guanethidine therapy.

Impact of Local Anesthetics on Guanethidine's Sympatholytic Actions

Guanethidine's efficacy as a sympatholytic agent relies on its uptake into sympathetic nerve terminals by the norepinephrine transporter (NET). nih.govwikipedia.org Research has investigated whether local anesthetics, which are known to inhibit this transporter, interfere with guanethidine's action. A study using an electrically stimulated, sympathetically innervated mouse vas deferens preparation tested the hypothesis that local anesthetics impair the uptake and, therefore, the function of guanethidine. nih.gov

In the study, guanethidine (3 µM) alone caused a profound and persistent inhibition of the nerve-induced twitch response (95% inhibition), which was only minimally reversible after an hour of washing (33% of control). nih.gov However, when co-administered with local anesthetics, the sympatholytic effect of guanethidine was significantly diminished. The presence of prilocaine (B1678100), procaine, or cocaine alongside guanethidine resulted in a much greater reversal of the twitch inhibition after a one-hour wash period, indicating a less persistent sympatholytic block. nih.gov

These findings suggest that local anesthetics reduce the sympatholytic actions of guanethidine. nih.gov This interaction is attributed to the local anesthetics' inhibition of the norepinephrine transporter, which is essential for guanethidine to enter the nerve terminal and exert its effect. nih.gov This research highlights a significant pharmacological interaction that may explain variable clinical efficacy when these agents are used concurrently. nih.govresearchgate.net

Table 1: Effect of Local Anesthetics on the Reversibility of Guanethidine's Inhibitory Action This table shows the percentage of twitch response recovery one hour after washing out the specified drug(s) from the mouse vas deferens preparation. A higher percentage indicates a more complete reversal and a weaker sympatholytic effect.

Antimicrobial Synergy Research

Recent studies have uncovered a novel role for guanethidine as an antibiotic adjuvant, particularly in combating tetracycline (B611298) resistance in Gram-negative bacteria. nih.govresearchgate.netnih.gov

Guanethidine has been shown to effectively reverse tetracycline resistance in multidrug-resistant Escherichia coli that carry the tetA gene. nih.gov This gene codes for the TetA efflux pump, a transmembrane protein that actively expels tetracycline antibiotics from the bacterial cell, preventing them from reaching their target and rendering the antibiotic ineffective. nih.gov

Research demonstrates that guanethidine functions by inhibiting the TetA efflux pump. nih.govnih.gov This inhibition leads to an increased intracellular accumulation of tetracyclines, restoring their antibacterial potency. nih.gov In one study, the addition of guanethidine (at 2.5 mg/mL) led to a significant decrease in the Minimum Inhibitory Concentrations (MICs) of various tetracyclines against a resistant E. coli strain, reducing them by up to 16-fold and restoring the bacteria's sensitivity to the antibiotics. nih.govresearchgate.net Molecular docking analysis further supports this mechanism, indicating that guanethidine can bind stably within the TetA protein's binding pocket. nih.gov

**Table 2: Guanethidine's Effect on Tetracycline MICs against Resistant E. coli*** *This table displays the Minimum Inhibitory Concentration (MIC) in µg/mL of different tetracyclines against a tetA-positive E. coli strain, both with and without the addition of Guanethidine.

Beyond reversing existing resistance, guanethidine has also been found to retard the development of new resistance to tetracycline antibiotics. nih.gov In laboratory experiments where tetracycline-sensitive E. coli were continuously exposed to the antibiotics for 30 days, the MICs for tetracycline, doxycycline, and minocycline (B592863) alone increased by up to 64-fold. nih.gov

In stark contrast, when guanethidine was present alongside the tetracyclines, the development of resistance was significantly limited, with the MICs increasing by a maximum of only 2-fold over the same period. nih.gov This suggests that by inhibiting the primary resistance mechanism (the efflux pump), guanethidine reduces the selective pressure that drives the emergence of highly resistant bacterial populations. nih.gov

Physiological and Cellular Interactions

Guanethidine's impact extends to neurotransmitter systems that are co-localized with norepinephrine in sympathetic neurons.

Guanethidine-induced chemical sympathectomy affects not only norepinephrine but also co-stored neuropeptides, leading to complex changes in the chemical coding of peripheral neurons. nih.govnih.gov Studies in rats have shown that guanethidine treatment leads to a marked depletion of Neuropeptide Y (NPY) in cardiovascular tissues, paralleling the depletion of norepinephrine. nih.govelsevierpure.com

More detailed research in a porcine model revealed a profound rearrangement of the co-transmitters within sympathetic neurons supplying the urinary bladder after guanethidine administration. nih.gov This treatment caused a dramatic decrease in the number of noradrenergic nerves that also express NPY. nih.gov Interestingly, while NPY expression was reduced, the study observed a significant increase in the population of sympathetic neurons expressing Somatostatin (B550006) (SOM), Galanin (GAL), and Calbindin (CB). Furthermore, neurons expressing Vasoactive Intestinal Polypeptide (VIP) were completely lost from the observed cell bodies. nih.gov These findings indicate that guanethidine does not simply deplete transmitters but can trigger significant neurochemical plasticity in the peripheral nervous system. nih.govnih.gov

Table 3: Impact of Guanethidine on Neurotransmitter Co-expression in Porcine Sympathetic Neurons This table summarizes the change in the percentage of bladder-projecting sympathetic neurons expressing various neuropeptides after treatment with Guanethidine, as observed in a porcine model.

Toxicological Research and Investigational Adverse Effects of Guanethidine Sulfate

Neuronal Toxicity and Degeneration Studies

Guanethidine (B1672426) sulfate (B86663), a potent adrenergic neuron-blocking agent, has been the subject of extensive toxicological research to understand its effects on the peripheral nervous system. When administered chronically at high doses, it induces a form of chemical sympathectomy, leading to the degeneration of peripheral sympathetic neurons. This section explores the multifaceted neuronal toxicity of guanethidine sulfate, focusing on its long-term impact, subcellular alterations, the potential for recovery post-treatment, and its selective action on adrenergic neurons.

Long-Term Effects on Peripheral Noradrenergic Neurons

Prolonged administration of high doses of this compound results in significant and lasting damage to peripheral noradrenergic neurons. dntb.gov.ua Research in animal models, particularly rats, has demonstrated a marked reduction in the functionality and presence of these neurons in various sympathetically innervated organs.

Studies have shown that long-term treatment leads to a substantial decrease in norepinephrine (B1679862) content in tissues such as the heart and vas deferens. nih.gov This depletion is a direct consequence of neuronal damage and loss. The disappearance or reduction of fluorescent nerve endings in the iris and heart further corroborates the degenerative effects of the compound. nih.gov Interestingly, the sensitivity to guanethidine-induced toxicity varies among different types of adrenergic neurons, with short adrenergic neurons, such as those innervating the vas deferens, appearing to be the most susceptible to its effects. nih.gov

Table 1: Effect of Prolonged this compound Treatment on Noradrenaline Content in Rat Tissues

Tissue Treatment Group Noradrenaline Content (% of Control) Reference
Heart Guanethidine (30 mg/kg i.p. for 5 weeks) Markedly Decreased nih.gov
Vas Deferens Guanethidine (30 mg/kg i.p. for 5 weeks) Markedly Decreased nih.gov

Mitochondrial Alterations in Ganglion Cells

The cytotoxic effects of this compound at the subcellular level are particularly evident in the mitochondria of sympathetic ganglion cells. nih.gov Electron microscopy studies have revealed that prolonged administration of guanethidine induces significant and specific damage to these organelles. researchgate.net

The primary mitochondrial alterations observed include pronounced swelling and deformation. researchgate.net The internal structure of the mitochondria is also severely affected, with disruption and dispersion of the cristae and a condensation or dissolution of the mitochondrial matrix. researchgate.net Furthermore, membranolysis, the breakdown of both the outer and inner mitochondrial membranes, is a key feature of guanethidine-induced toxicity. researchgate.net These ultrastructural changes are believed to be a result of guanethidine's ability to inhibit mitochondrial electron transport, specifically at a site between ubiquinone and cytochrome c of the respiratory chain. nih.gov This inhibition of cellular respiration can lead to a cascade of events culminating in neuronal cell death.

Table 2: Summary of this compound-Induced Mitochondrial Damage in Sympathetic Neurons

Mitochondrial Component Observed Alteration Consequence Reference
Overall Structure Swelling and deformation Impaired organelle function researchgate.net
Cristae Disruption and dispersion Reduced surface area for ATP synthesis researchgate.net
Matrix Condensation or dissolution Disruption of metabolic processes researchgate.net
Membranes (Inner & Outer) Membranolysis (breakdown) Loss of membrane potential and integrity researchgate.net
Electron Transport Chain Inhibition between ubiquinone and cytochrome c Impaired cellular respiration nih.gov

Reversibility of Structural and Functional Changes Post-Treatment

The question of whether the neuronal damage induced by this compound is permanent or reversible is crucial. Research indicates that upon cessation of high-dose treatment, a considerable degree of recovery is possible, although it may not be complete. nih.gov

Studies in neonatal rats subjected to partial sympathectomy with guanethidine have shown that some functional recovery occurs over time. For instance, four months after treatment, the density of adrenergic innervation in the iris and the noradrenaline content of the heart partially recovered, reaching 33% and 30% of control values, respectively. mdpi.com In contrast, the noradrenaline content in the vas deferens, which is innervated by highly sensitive short adrenergic neurons, showed almost complete recovery within the same timeframe. mdpi.com However, even after extended recovery periods of up to a year, the pattern of reinnervation can be abnormal, and the number of axons may be similar to controls, but with ultrastructural differences such as a rarity of small granular vesicles. nih.gov This suggests that while there is a capacity for regrowth and functional restoration, the structural integrity of the reinnervated tissues may not fully return to the pre-treatment state.

Table 3: Recovery of Noradrenaline Content in Rat Tissues 4 Months After this compound Treatment

Tissue Noradrenaline Content (% of Control) Degree of Recovery Reference
Iris 33% Partial mdpi.com
Heart 30% Partial mdpi.com
Vas Deferens Almost 100% Near Complete mdpi.com

Selective Degenerative Effects on Adrenergic Neurons

A hallmark of guanethidine's action is its selective toxicity towards adrenergic neurons. dntb.gov.ua This selectivity is primarily attributed to its mechanism of uptake into the neuron. Guanethidine is recognized and transported across the sympathetic nerve membrane by the norepinephrine transporter (NET), the same mechanism responsible for the reuptake of norepinephrine itself. dntb.gov.ua Because NET is predominantly expressed on adrenergic neurons, guanethidine accumulates to high concentrations within these cells, while non-adrenergic neurons are largely spared.

Once inside the adrenergic neuron, guanethidine is concentrated in transmitter vesicles, where it displaces and replaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. dntb.gov.ua This action has led to guanethidine being described as a "false transmitter". dntb.gov.ua The high intracellular concentration of guanethidine, coupled with its disruptive effects on mitochondrial function, ultimately triggers the degenerative processes that lead to neuronal destruction. dntb.gov.uanih.gov The compound's inability to cross the blood-brain barrier effectively limits its degenerative effects to the peripheral nervous system. dntb.gov.ua

Immune-Mediated Mechanisms of Neuronal Damage

The destruction of sympathetic neurons induced by chronic guanethidine administration is not solely a direct cytotoxic effect but also involves a complex interplay with the immune system. mdpi.comnih.gov Research has shown that the neuronal damage is preceded by and associated with an inflammatory response within the sympathetic ganglia, suggesting an immune-mediated component to the pathology. mdpi.comnih.gov

Role of Cellular Infiltrates and T Lymphocytes

Histological examination of sympathetic ganglia from animals treated with high doses of guanethidine reveals a significant infiltration of immune cells. mdpi.comnih.gov This cellular infiltrate is a key indicator of an active immune response directed at the neurons. The development of this infiltrate and the initial signs of neuronal degeneration typically occur within the first week of treatment. nih.gov

The composition of this infiltrate is diverse and includes small lymphocytes, activated lymphocytes, macrophages, and monocytes. mdpi.comnih.gov Immunohistochemical studies have been instrumental in identifying the specific lymphocyte populations involved. A prominent component of the infiltrate consists of T lymphocytes. mdpi.com Further characterization has identified these as primarily CD8-positive, OX-19 negative lymphocytes, which may represent natural killer (NK) cells or a similar NK-like effector cell type. nih.govnih.gov The presence and activation of CD5 positive T-cells have also been noted as a primary response to guanethidine treatment. nih.gov These immune cells are often observed in close proximity to abnormal or degenerating neurons, suggesting their direct involvement in the neurodegenerative process. mdpi.comnih.gov The evidence points towards a cell-mediated autoimmune attack on sympathetic neurons, a unique form of drug-induced neurotoxicity. nih.gov

Table 4: Composition of Cellular Infiltrates in Sympathetic Ganglia Following this compound Treatment

Cell Type Specific Markers/Characteristics Implicated Role Reference
Lymphocytes Small and activated forms present Key mediators of the immune response mdpi.comnih.gov
T Lymphocytes CD8+, OX-19- (Potentially NK or NK-like cells) Effector cells in neuronal damage nih.govnih.gov
T Lymphocytes CD5+ Primary responders to guanethidine nih.gov
Macrophages Present in the infiltrate Phagocytosis of cellular debris mdpi.comnih.gov
Monocytes Present in the infiltrate Precursors to macrophages nih.gov

Table of Compounds

Compound Name
Cytochrome c
This compound
Norepinephrine

Protection Against Guanethidine-Induced Neuronal Destruction

The neuronal destruction induced by chronic administration of guanethidine is understood to be an immune-mediated process. nih.govnih.gov Research has identified several agents and mechanisms that can protect against this sympathectomy.

Ultrastructural examination of sympathetic ganglia following guanethidine treatment reveals a significant infiltration of lymphocytes and monocytes, with lymphocytes making intimate contact with degenerating neurons. nih.gov This cellular response underscores the immunological nature of the neuronal damage.

Protection against this immune-mediated destruction has been successfully achieved through the administration of various immunosuppressive agents. nih.gov Studies have demonstrated that gamma-irradiation and the alkylating agent cyclophosphamide (B585) can prevent the guanethidine-induced neuronal loss in a dose-dependent manner. nih.gov For instance, complete protection was observed with 900 rads of irradiation or with 100 to 150 mg/kg of cyclophosphamide when administered prior to guanethidine treatment. nih.gov Partial protection has also been noted with other immunosuppressants like azathioprine (B366305) and dexamethasone. nih.gov

Interestingly, Nerve Growth Factor (NGF) also provides protection against this neuronal destruction. nih.gov However, the mechanism of NGF's protective effect is distinct from that of immunosuppressants. nih.gov Research indicates that NGF does not prevent the accumulation of guanethidine within the sympathetic ganglia, a necessary step for the destruction to occur. nih.gov Furthermore, NGF does not act as a general immunosuppressive agent; it does not inhibit the proliferation of cytotoxic T lymphocytes or other immune responses. nih.gov Instead, it is hypothesized that NGF protects neurons by another mechanism, possibly by preventing the expression or recognition of antigens on the sympathetic neuron surface that trigger the immune attack. nih.gov

Table 1: Protective Agents Against Guanethidine-Induced Neuronal Destruction

Protective Agent Mechanism of Action Key Findings
Gamma-Irradiation Immunosuppression Dose-dependent protection, with 900 rads providing virtually complete protection. nih.gov
Cyclophosphamide Immunosuppression Dose-dependent protection; complete protection at 100-150 mg/kg. nih.gov
Azathioprine Immunosuppression Provides partial protection against guanethidine sympathectomy. nih.gov
Dexamethasone Immunosuppression Provides partial protection against guanethidine sympathectomy. nih.gov
Nerve Growth Factor (NGF) Non-immunosuppressive neuronal protection Does not prevent guanethidine accumulation or inhibit immune cell function; may prevent antigen expression on neurons. nih.gov

Developmental and Proliferative Cellular Impacts

In neonatal rats, guanethidine-induced sympathectomy leads to notable changes in the cell proliferation dynamics of the intestinal epithelium. nih.gov The treatment results in a prolongation of the cell generation cycle time. nih.gov This is accompanied by a decrease in key proliferative markers, including the labeling index, mitotic index, and cellular migration rates. nih.gov

The suppressive effect on mitotic activity is not uniform throughout the small intestine; it is more pronounced in the jejunum and ileum compared to the duodenum. nih.gov These segmental differences may be related to variations in sympathetic innervation density or the effectiveness of guanethidine in different intestinal regions. nih.gov Furthermore, the sympathectomy suppresses the normal circadian rhythm of mitotic activity in the intestinal epithelium. nih.gov

Table 2: Effects of Guanethidine-Induced Sympathectomy on Intestinal Cell Proliferation

Parameter Effect Observed Intestinal Region Most Affected
Cell Generation Cycle Time (Tc) Prolonged Jejunum and Ileum nih.gov
Labelling Index Decreased Jejunum and Ileum nih.gov
Mitotic Index Decreased Jejunum and Ileum nih.gov
Cellular Migration Index Decreased Jejunum and Ileum nih.gov
Circadian Rhythm of Mitotic Activity Amplitude Suppressed General nih.gov

Research on the continuously erupting mouse incisor provides a model for studying the influence of sympathetic innervation on tissue development. umich.edunih.gov Following guanethidine treatment in neonatal mice, a significant reduction in cell proliferation was observed in several progenitive compartments of the incisor. umich.edu

Specifically, at 30 days after birth, sympathectomized mice showed a significant decline in the labeling index in the inner enamel epithelium, stratum intermedium, odontoblasts, and pulp fibroblasts compared to 15-day-old sympathectomized mice. umich.eduumich.edu This suggests that the sympathetic nervous system plays a role, albeit minimal, in regulating cellular proliferation during tooth development. umich.edu

Schwann Cell and Myelination Research

The destruction of sympathetic axons by guanethidine also provides a valuable model for investigating the complex relationship between axons, Schwann cells, and the maintenance of myelin sheaths.

Chronic guanethidine treatment induces a Wallerian-like degeneration of axons in the sympathetic nervous system. nih.govnih.gov This axonal degeneration is followed by the breakdown of the myelin sheath. nih.govnih.gov The initial signs of degeneration within myelinated fibers involve the disruption of axonal organelles, followed by the breakdown of myelin. nih.gov

A key finding from this research comes from the study of "double myelination," a phenomenon where an outer myelin sheath is displaced from direct contact with the axon. nih.gov In guanethidine-treated rats, while the axon and the inner myelin sheath degenerate, completely displaced outer myelin internodes have been observed to remain ultrastructurally intact for extended periods (2-6 weeks). nih.gov These surviving outer sheaths were found to enclose only connective tissue and reorganized Schwann cell processes, with no evidence of axonal regeneration within them. nih.gov

This remarkable survival of myelin sheaths completely detached from their axons strongly suggests that ongoing myelin maintenance by Schwann cells is not dependent on direct physical contact with the axon or on diffusible factors secreted by the axon. nih.gov Instead, it points to the possibility that the physical association of Schwann cells with the degenerating axon itself may be a critical factor that triggers the breakdown of myelin during Wallerian degeneration. nih.gov

Schwann Cell Cytoplasmic Processes and Basal Lamina Integrity

This compound administration induces a chemical sympathectomy characterized by the degeneration of postganglionic sympathetic neurons. nih.gov This process secondarily affects the associated Schwann cells, leading to significant alterations in their morphology and the surrounding extracellular matrix, particularly the basal lamina. nih.gov Research into these changes has revealed the remarkable plasticity of Schwann cells in response to axonal loss, including the formation of new cytoplasmic processes and the maintenance of the structural scaffold provided by the basal lamina.

Following the guanethidine-induced degeneration of axons, Schwann cells undergo a series of reactive changes. One of the most prominent responses is the proliferation and reorganization of Schwann cells to form structures known as bands of Büngner. researchgate.net These bands are composed of columns of Schwann cells that create a supportive environment for potential axonal regeneration. Within these bands, the Schwann cells extend numerous, slender cytoplasmic processes. researchgate.net

While direct morphometric analyses of these processes following guanethidine treatment are not extensively detailed in the available literature, qualitative observations from electron microscopy studies provide significant insights. After prolonged treatment with this compound, surviving outer myelin sheaths and their associated Schwann cells are observed to surround numerous cytoplasmic processes. researchgate.net These processes from adjacent Schwann cells within the bands of Büngner are often found in close apposition, lying in tightly packed stacks. researchgate.net

In contrast to the organized ensheathment of healthy, unmyelinated axons which involves the formation of mesaxons, the stacked cytoplasmic processes within the bands of Büngner in guanethidine-treated nerves typically lack mesaxon formation. researchgate.net The perinuclear cytoplasm of these reactive Schwann cells is generally clear of myelin debris and lipid droplets, indicating efficient phagocytic activity. researchgate.net

The integrity of the basal lamina, a specialized layer of the extracellular matrix that surrounds Schwann cell-axon units, is largely maintained following guanethidine-induced axonal degeneration. researchgate.net This residual basal lamina tube plays a crucial role in guiding regenerating axons. Even after the axon and its myelin sheath have degenerated, the Schwann cells and their newly formed processes remain enclosed by the original basal lamina. researchgate.net In some instances, a basal lamina has been observed on the inner aspect of a surviving outer Schwann cell, suggesting an infolding of the cell membrane that retains its associated matrix. researchgate.net These Schwann cell processes and their encompassing basal lamina are embedded in a matrix containing small-diameter collagen fibrils. researchgate.net

The table below summarizes the key observational findings from ultrastructural studies on the effects of this compound on Schwann cell cytoplasmic processes and basal lamina integrity.

ParameterObservationSource
Schwann Cell Processes Formation of numerous, slender cytoplasmic processes within bands of Büngner. researchgate.net
Processes are often closely stacked against one another. researchgate.net
Lack of mesaxon formation between stacked processes. researchgate.net
Basal Lamina Integrity is largely maintained, forming a residual tube. researchgate.net
Schwann cells and their processes remain bounded by the residual basal lamina. researchgate.net
Presence of basal lamina on the "inner aspect" of some surviving Schwann cells, indicating infolding. researchgate.net

It is important to note that the effects of guanethidine on myelinated fibers are considered secondary to the primary destruction of postganglionic sympathetic neurons. nih.gov Studies have shown a significant reduction in the number of myelinated fibers following chronic guanethidine treatment. For instance, one study reported a 78% decrease in the mean number of myelinated fibers in the superior cervical ganglion. nih.gov In configurations involving double myelination, approximately 75% of the outer myelin sheaths were found to break down within 10 days of treatment. nih.gov However, completely displaced outer internodes have been observed to remain ultrastructurally intact for extended periods (2-6 weeks), enclosing the reorganized Schwann cell processes and connective tissue elements. nih.gov

The research indicates that direct contact with a degenerating axon may be a significant factor in precipitating the breakdown of the associated myelin sheath, while Schwann cells that are displaced from the axon can maintain their myelin structure for longer periods. nih.govresearchgate.net The survival of these Schwann cells and the persistence of the basal lamina provide a structural framework that could potentially support nerve regeneration, although axonal regeneration within these surviving outer sheaths has not been observed in these studies. nih.gov

Advanced Methodologies in Guanethidine Sulfate Research

In Vivo and Ex Vivo Animal Models

Animal models are crucial for understanding the systemic and localized effects of guanethidine (B1672426) sulfate (B86663), particularly its ability to induce chemical sympathectomy.

Rodent Models for Sympathectomy Induction

Rodent models, primarily rats and mice, are widely used to study the effects of guanethidine-induced sympathectomy. Chronic administration of guanethidine to adult rats can induce a selective autoimmune adrenergic neuropathy. ebi.ac.uk Studies have utilized daily subcutaneous injections of guanethidine monosulfate in young adult Sprague-Dawley rats for several weeks to explore the physiological and biochemical features of this neuropathy in the peripheral nervous system. ebi.ac.uk Neonatal sympathectomy in rats, achieved by daily guanethidine injections from postnatal day 8 to 21, can result in permanent destruction of sympathetic ganglionic neurons. researchgate.net This approach has been used to investigate the role of the sympathetic nervous system in neuropathic pain models, such as the spared nerve injury (SNI) model in rats. researchgate.net In these studies, chemical sympathectomy with guanethidine has been shown to partially alleviate mechanical allodynia in SNI rats. researchgate.net Another application involves studying the impact of sympathectomy on diabetic models in rats, where guanethidine monosulfate administration has been used to evaluate its effect on nerve conduction, blood flow, and oxygen tension. ebi.ac.uknih.gov

Large Animal Models for Organ-Specific Studies (e.g., Porcine)

While rodents are common, large animal models like pigs are also employed, particularly for organ-specific investigations. Studies have examined the effect of chronic guanethidine treatment on vascular norepinephrine (B1679862) content in neonatal domestic pigs. nih.gov However, unlike in rats, high doses of guanethidine did not result in permanent sympathectomy in neonatal pigs, similar to findings in cats, rabbits, and hamsters. nih.gov Despite this, guanethidine has been used in porcine models to study its influence on the sympathetic innervation of specific organs, such as the urinary bladder. nih.govmdpi.com Research in pigs has shown that guanethidine can significantly modify the sympathetic innervation of the bladder wall, affecting the distribution, relative frequency, and chemical coding of sympathetic nerve fibers and neurons. mdpi.com This suggests that porcine models can be valuable for studying the plasticity of sympathetic innervation in response to guanethidine.

Chronic and Subacute Administration Protocols

Chronic and subacute administration protocols are frequently used in animal studies to assess the long-term effects and the development of sympathectomy induced by guanethidine sulfate. In rats, daily intraperitoneal injections of this compound for periods ranging from 4 to 28 days have been used to induce incomplete sympathectomy. medchemexpress.com Higher doses (e.g., 40 mg/kg) administered daily for 28 days resulted in a partially irreversible hypersensitivity to noradrenaline and a profound loss of nerve cells in the superior cervical ganglion, while lower doses (e.g., 5 mg/kg) did not induce significant histological or permanent hemodynamic changes. medchemexpress.com Long-term experiments in rats involving daily high doses (180 mg/kg orally or 25 mg/kg intraperitoneally) for several weeks revealed toxic effects, including mitochondrial changes in ganglion cells. nih.gov These structural changes were largely reversible upon cessation of treatment. nih.gov Subacute administration protocols in adult rats have also been used to study the functional effects of guanethidine-induced sympathectomy. medchemexpress.com

Cellular and Subcellular Investigation Techniques

Beyond observing systemic effects, researchers utilize cellular and subcellular techniques to delve into the mechanisms of guanethidine action at a finer level.

Biochemical Assays for Neurotransmitter Levels and Enzyme Activity (e.g., Tyrosine Hydroxylase)

Biochemical assays are essential for quantifying changes in neurotransmitter levels and the activity of key enzymes involved in neurotransmitter synthesis. Guanethidine is known to deplete norepinephrine stores in nerve endings. nih.govwikipedia.org Biochemical methods are employed to measure norepinephrine content in various tissues after guanethidine administration in animal models. nih.gov Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including norepinephrine. nih.govnih.gov Assays for TH activity and expression are used to understand the impact of guanethidine-induced sympathectomy on catecholamine synthesis. fortunejournals.comcore.ac.uk While direct studies linking this compound specifically to changes in TH activity in the context of sympathectomy were not explicitly detailed in the search results, the general principle of assessing TH as a marker of catecholaminergic neuron function is well-established in neuroscience research. nih.govnih.govcore.ac.uk Changes in TH levels or activity can indicate alterations in the sympathetic nervous system caused by guanethidine.

Histological and Histofluorimetric Analysis of Neural Tissues

Histological and histofluorimetric techniques provide visual evidence of the structural changes and the presence of neurotransmitters in neural tissues following guanethidine treatment. Histological analysis allows for the examination of nerve cell morphology and the identification of neuronal damage or loss, such as the profound loss of nerve cells observed in the superior cervical ganglion of rats treated with high doses of guanethidine. medchemexpress.com Histofluorimetry, which utilizes the fluorescence properties of certain neurotransmitters or fluorescent markers, is used to visualize and assess the distribution and levels of catecholamines in sympathetic nerve fibers and cell bodies. nih.govnih.gov This technique can demonstrate the depletion of norepinephrine fluorescence in nerve terminals caused by guanethidine. nih.govnih.gov Studies in rats using histofluorimetric methods have investigated the effects of this compound on peripheral adrenergic neurons in various tissues, including the heart, vas deferens, and sympathetic ganglia. nih.gov

Electron Microscopy for Ultrastructural Characterization

Electron microscopy (EM) has been a valuable tool in characterizing the ultrastructural changes in tissues following this compound administration. Studies have utilized EM to examine the effects on peripheral adrenergic neurons, such as those in the heart, vas deferens, and superior cervical ganglion. nih.gov For instance, long-term, high-dose guanethidine treatment in rats was found to induce toxic effects characterized by mitochondrial changes in ganglion cells. nih.gov These changes were observed using electron-microscopic methods and appeared to be independent of the decrease in catecholamine content. nih.gov

Electron microscopy has also been employed to study the impact of guanethidine-induced axonal degeneration on myelin sheath survival. rupress.org Ultrastructural studies have shown that outer myelin sheaths and Schwann cells can survive for considerable periods even after the degeneration of the axon, suggesting that the maintenance of myelin sheath ultrastructure does not solely rely on continuous axonal signals. rupress.orgresearchgate.net Postembedding electron microscopy, specifically triple gold-labeling immunocytochemistry, has been used to study the distribution of vasoactive substances in endothelial cells after sympathectomy induced by guanethidine. ahajournals.org This technique allowed for the detection of changes in the levels of substances like endothelial nitric oxide synthase (eNOS) and endothelin-1 (B181129) (ET-1) at the ultrastructural level in individual cells. ahajournals.org

Cell Proliferation Assays (e.g., [3H]-Thymidine Labeling, Mitotic Indices)

Cell proliferation assays, including techniques like [3H]-thymidine labeling and the assessment of mitotic indices, have been used to investigate the effects of this compound on cell division in various tissues. umich.eduresearchgate.net For example, studies on the continuously erupting rodent incisor, a model system for analyzing neural factors in tooth development, have utilized [3H]-thymidine labeling to determine labeling indices in different cell populations, such as inner enamel epithelium, stratum intermedium, and odontoblasts, following guanethidine-induced sympathectomy. umich.edu

Studies on intestinal cell proliferation after guanethidine-induced sympathectomy have also employed stathmokinetic, labeling index, mitotic index, and cellular migration studies to analyze the impact on the intestinal mucosa. researchgate.net

Immunohistochemistry for Neuropeptide and Cell Marker Profiling

Immunohistochemistry is a crucial technique for profiling the expression and distribution of neuropeptides and cell markers in tissues affected by this compound. This method allows researchers to visualize the presence and localization of specific proteins within cells and tissues.

Studies investigating the influence of guanethidine on sympathetic and sensory innervation have widely used immunohistochemistry. For instance, combined retrograde tracing and immunohistochemistry have been employed to study the distribution and chemical coding of neurons projecting to the urinary bladder in pigs after intravesical instillation of guanethidine. nih.govmdpi.com This approach revealed that guanethidine treatment led to significant changes in the chemical profile of bladder-projecting neurons in the caudal mesenteric ganglion, including a decrease in neuropeptide Y (NPY)-positive noradrenergic neurons and an increase in neurons containing somatostatin (B550006) (SOM), galanin (GAL), calbindin (CB), or neuronal nitric oxide synthase (nNOS). nih.govmdpi.com Similar studies using immunohistochemistry have examined the effects of guanethidine on dorsal root ganglion neurons supplying the urinary bladder, observing changes in the number of neurons expressing substances like substance P (SP), GAL, nNOS, and CB. mdpi.comnih.gov

Immunohistochemistry has also been used to assess the sympathetic denervation achieved by guanethidine treatment by visualizing markers like tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, which is typically found in sympathetic nerves. frontiersin.orgresearchgate.net Studies have shown a significant reduction or abolition of TH immunoreactivity in sympathetic ganglia and nerve fibers following guanethidine administration, confirming the extent of sympathectomy. researchgate.net Furthermore, immunohistochemistry has been used in conjunction with electron microscopy to characterize the cellular infiltrate in ganglia following guanethidine treatment, identifying immune cells like lymphocytes, macrophages, and polymorphonuclear leukocytes. jneurosci.org

Retrograde Tracing for Neuronal Pathway Mapping

Retrograde tracing is a technique used to map neuronal pathways by identifying the cell bodies of neurons that project to a specific target tissue. This method is particularly valuable in understanding how this compound affects the innervation of various organs.

Combined retrograde tracing and immunohistochemistry, as mentioned earlier, has been instrumental in studying the impact of guanethidine on the sympathetic and sensory innervation of the urinary bladder. nih.govmdpi.com By injecting a retrograde tracer into the bladder wall, researchers can label the neurons in sympathetic ganglia (e.g., caudal mesenteric ganglion) and dorsal root ganglia that project to the bladder. Subsequent immunohistochemical analysis of these labeled neurons allows for the characterization of their neurochemical profile and how it is altered by guanethidine treatment. nih.govmdpi.com These studies have demonstrated that guanethidine not only reduces the number of projecting neurons but also induces a rearrangement in their co-transmitter expression. nih.govmdpi.com

Retrograde tracing techniques, including the use of fluorescent tracers like Fast Blue, have been applied in studies investigating the effects of guanethidine-induced sympathectomy on the innervation of various tissues, such as the brain and iris. ucl.ac.uk These studies aim to understand compensatory changes in innervation patterns and the potential sprouting of non-sympathetic nerve fibers following sympathetic denervation. ucl.ac.uk

Molecular and Genetic Approaches

Molecular and genetic approaches provide insights into the changes in gene expression and integrity that may be associated with the effects of this compound.

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis, commonly performed using techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative real-time RT-PCR (qRT-PCR), allows for the measurement of mRNA levels of specific genes. This can indicate changes in the transcriptional activity of genes in response to this compound.

RT-PCR has been utilized in studies investigating the molecular mechanisms underlying the effects of guanethidine. For example, research examining the regulation of extracellular matrix components in the arterial wall after guanethidine-induced sympathectomy has used qRT-PCR to assess the mRNA levels of collagen types I and III and elastin (B1584352). psu.edutandfonline.com These studies have shown that guanethidine treatment can increase the mRNA levels of certain collagen types while decreasing elastin mRNA, indicating an impact on extracellular matrix synthesis. psu.edutandfonline.com

In the context of bacterial research, RT-PCR has been used to study the effect of guanethidine on the expression of specific genes, such as the tetA gene, which is involved in tetracycline (B611298) efflux in Escherichia coli. nih.govmdpi.com These studies found that guanethidine did not significantly alter the expression level of the tetA gene. nih.govmdpi.com

RT-PCR has also been used to verify the expression of receptors, such as Toll-like Receptor 4 (TLR4), in enteric neurons in studies investigating how bacterial products might influence gastrointestinal motility following interventions that could be related to sympathetic function. nih.gov

Gene Integrity and Mutation Analysis (e.g., Sanger Sequencing)

Analysis of gene integrity and the detection of mutations are important for understanding potential long-term genetic effects or the mechanisms of resistance in the context of drug treatment. Techniques like Sanger sequencing have been applied in this area.

Sanger sequencing has been used to analyze the integrity of specific genes after exposure to guanethidine. For instance, a study investigating the effect of guanethidine on tetracycline resistance in Escherichia coli used Sanger sequencing to analyze the tetA gene after serial passaging of bacteria in the presence or absence of guanethidine. nih.govmdpi.com The analysis revealed that no nucleotide sequence breaks, losses, or mutations were observed in the tetA gene compared to the untreated strain, suggesting that guanethidine did not induce mutations in this specific gene under the experimental conditions. nih.govmdpi.com

While the provided search results did not directly link Sanger sequencing to analyzing mutations in mammalian genes specifically due to this compound treatment in the context of the provided citations, Sanger sequencing is a standard method for targeted gene sequencing and mutation detection in research. google.comresearchgate.net

Computational Molecular Docking for Protein-Ligand Interactions

Computational molecular docking is a powerful in silico technique used to predict the preferred binding orientation and affinity between a small molecule (ligand), such as guanethidine, and a macromolecular target, typically a protein. openaccessjournals.comresearchgate.net This method plays a significant role in drug discovery and understanding molecular interactions at the atomic level. openaccessjournals.comresearchgate.netmdpi.com By simulating the binding process, researchers can gain insights into the potential interactions, binding mechanisms, and energetics governing the formation of protein-ligand complexes. openaccessjournals.comresearchgate.net

In the context of this compound, molecular docking can be employed to study its interaction with the norepinephrine transporter (NET), its primary molecular target. Docking simulations can help visualize how guanethidine fits into the binding site of NET, identify key residues involved in the interaction, and estimate the binding affinity. openaccessjournals.comresearchgate.net While many docking programs treat the protein as rigid, advancements are being made to account for protein flexibility, which is important for accuracy. researchgate.net These computational studies can complement experimental findings and guide further research into the precise molecular basis of guanethidine's action.

Electrophysiological and Functional Bioassays

Electrophysiological and functional bioassays are essential for evaluating the biological activity of this compound and its effects on sympathetic neurotransmission. These methods allow researchers to measure the physiological responses of tissues and cells to the compound.

Electrically Stimulated Tissue Preparations (e.g., Vas Deferens)

Electrically stimulated tissue preparations, such as the isolated vas deferens, are classical models used to study the effects of drugs on sympathetic nerve function. glpbio.comcore.ac.ukuchile.cl The vas deferens receives dense sympathetic innervation, and electrical stimulation of the nerves evokes contractile responses mediated by the release of norepinephrine. core.ac.uk

Studies using electrically stimulated mouse vas deferens have shown that this compound inhibits twitching, indicating a blockade of sympathetic neurotransmission. glpbio.com For instance, guanethidine at a concentration of 3 µM inhibited twitching by 95% ± 3% within 15 minutes. glpbio.com This effect was only partially reversible after washing. glpbio.com The use of such preparations allows for the assessment of the potency and efficacy of guanethidine in inhibiting norepinephrine release and the duration of its action. glpbio.com

Measurements of Intracellular Accumulation of Compounds

Understanding the intracellular accumulation of guanethidine is crucial because its mechanism of action relies on its uptake into sympathetic nerve terminals. drugbank.comnih.govwikipedia.orgebi.ac.ukhmdb.ca Measurements of intracellular accumulation can be performed using various techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Studies, even in non-neuronal contexts, illustrate the application of such methods. For example, research investigating guanethidine's effect on tetracycline resistance in Escherichia coli used LC-MS/MS to quantify the intracellular accumulation of both tetracycline and guanethidine. nih.gov This demonstrated that intracellular accumulation of guanethidine increased proportionally with its external concentration. nih.gov While this example is in bacteria, the principle of measuring intracellular drug levels using sensitive analytical techniques is applicable to studying guanethidine uptake in relevant mammalian cell and tissue models, particularly those expressing the norepinephrine transporter.

Clinical Research Designs for Understanding Pharmacological Profiles (General)

Clinical research designs are fundamental for translating in vitro and in vivo findings into an understanding of a drug's effects in humans. While specific clinical trial data for this compound's pharmacological profile were not extensively detailed in the search results beyond its historical use, the general principles of clinical research apply.

Clinical studies are conducted in phases to assess the safety, efficacy, and pharmacological profiles of a drug in humans. ucb.com Phase I studies typically involve healthy volunteers to assess safety and pharmacokinetics. Phase II studies evaluate effectiveness and safety in a larger group of patients with the target condition. ucb.com Phase III studies gather more information on efficacy and safety in even larger populations. Phase IV research is conducted after a drug is approved to monitor its effects in the general population and collect additional information. ucb.com

For a drug like this compound, clinical research designs would focus on evaluating its effects on blood pressure, heart rate, and sympathetic nervous system activity in patients with hypertension. Studies would involve monitoring hemodynamic parameters, assessing the duration of action, and evaluating the variability in patient response. umich.edu While guanethidine is less commonly used now, historical clinical studies compared its efficacy and side effects with other antihypertensive agents, contributing to the understanding of its pharmacological profile in a clinical setting. umich.edu These studies often involved monitoring blood pressure over time and recording adverse events. umich.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Guanethidine3518
This compound65328
Guanethidine Monosulfate86471
Norepinephrine439

Data Table Example (Illustrative - based on search result glpbio.com)

Emerging Research Applications and Future Directions for Guanethidine Sulfate

Investigational Therapeutic Modalities Beyond Antihypertensive Actions

Guanethidine (B1672426) sulfate (B86663), originally developed as an antihypertensive agent, has been explored for several other therapeutic applications owing to its specific mechanism of action on the sympathetic nervous system. Researchers have investigated its potential in managing complex pain syndromes and life-threatening autonomic dysfunctions.

Management of Complex Regional Pain Syndrome (CRPS) Mechanisms

Guanethidine has been utilized in the management of Complex Regional Pain Syndrome (CRPS), a debilitating condition characterized by severe, persistent pain and autonomic dysfunction in a limb. londonpainclinic.comyoutube.com The primary mechanism of its application in CRPS is through intravenous regional sympathetic blockade (IRSB), also known as a Bier block. londonpainclinic.comnih.gov This procedure involves injecting a solution of guanethidine and a local anesthetic into the venous system of the affected limb while circulation is temporarily occluded with a tourniquet. londonpainclinic.comyoutube.com

The therapeutic rationale is based on guanethidine's sympatholytic properties. It is taken up by sympathetic nerve terminals where it depletes norepinephrine (B1679862) stores and prevents its release, leading to a temporary "chemical sympathectomy" in the treated limb. drugbank.comnih.gov This interruption of sympathetic nerve activity is thought to alleviate the sympathetically maintained pain component often present in CRPS. londonpainclinic.com

Research findings on the efficacy of guanethidine blocks for CRPS have been mixed. Some studies have reported excellent outcomes, with complete pain relief and full restoration of function. nih.gov For instance, one study involving 17 patients with CRPS type I of the hand reported that a series of intravenous regional sympathetic blocks with guanethidine and lidocaine (B1675312) resulted in the complete disappearance of pain and a return to normal function and movement of the extremity. nih.gov

However, other controlled trials have concluded that intravenous regional blocks with guanethidine provide little analgesic advantage compared to a placebo. nih.govmedscape.com A randomized controlled trial with 57 patients found that intravenous regional blockade with guanethidine offered no significant analgesic benefit over a normal saline placebo block in the treatment of early CRPS type 1 of the hand following a distal radius fracture. nih.gov This study also noted that the guanethidine group experienced more pain in the affected hand and had more vasomotor instability at the six-month follow-up. nih.gov

Table 1: Summary of Selected Studies on Guanethidine for CRPS

Study Number of Patients Intervention Key Findings
Study by K. V. D. et al. 17 Two series of intravenous regional sympathetic blocks with guanethidine and lidocaine. nih.gov Complete disappearance of pain and return of normal function and movement. nih.gov
Randomized Controlled Trial 57 Serial intravenous regional blockade with guanethidine in prilocaine (B1678100) vs. normal saline placebo. nih.gov No significant analgesic advantage over placebo; may delay the resolution of vasomotor instability. nih.gov

Prophylaxis of Autonomic Hyperreflexia in Spinal Cord Injury

Autonomic hyperreflexia (or dysreflexia) is a serious and potentially life-threatening condition that can occur in individuals with a spinal cord injury at or above the T6 level. nih.govmedscape.comspinal.co.uk It is characterized by an uncontrolled hypertensive response to a noxious stimulus below the level of the injury. nih.govmedscape.commdpi.com Guanethidine sulfate has been investigated and used for the prophylaxis of this condition. nih.govauajournals.orgnih.gov

The mechanism of action in this context is directly related to its antihypertensive and sympatholytic effects. By inhibiting the release of norepinephrine from postganglionic sympathetic nerve endings, guanethidine reduces the massive reflex sympathetic discharge that causes widespread vasoconstriction and the subsequent dangerous spike in blood pressure. drugbank.commedscape.com

A study involving 200 spinal cord injury patients with lesions above the T5 level demonstrated that the oral administration of this compound successfully prevented the major symptoms of autonomic hyperreflexia. nih.govauajournals.org This research suggests that guanethidine can be an effective prophylactic measure until patients are able to manage the triggers of this syndrome through self-care. nih.govauajournals.org

Role in Combating Antimicrobial Resistance

Emerging research has identified a novel and promising role for this compound as an antibiotic adjuvant in the fight against antimicrobial resistance. nih.govnih.gov Studies have shown its potential to restore the efficacy of older antibiotics against resistant bacterial strains. consensus.appresearchgate.net

Efflux Pump Modulation Strategies

One of the primary mechanisms by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. nih.govmdpi.comfrontiersin.org Guanethidine has been found to function as an efflux pump inhibitor. nih.govnih.govresearchgate.net

Recent studies have demonstrated that guanethidine can effectively inhibit the TetA efflux pump in multidrug-resistant Escherichia coli. nih.govnih.gov By blocking this pump, guanethidine increases the intracellular concentration of tetracycline (B611298) antibiotics, thereby restoring their antibacterial activity. nih.govnih.govresearchgate.net This mechanism suggests that guanethidine could be used in combination with tetracyclines to treat infections caused by resistant bacteria carrying the tetA gene. nih.govnih.gov

Further research has also indicated that guanethidine can enhance the activity of rifampicin (B610482) against certain clinically resistant Gram-negative bacteria. nih.govmdpi.com The proposed mechanism involves the disruption of the outer membrane of these bacteria, leading to the dissipation of the proton motive force, which is crucial for the function of many efflux pumps. researchgate.netmdpi.com

Retarding Antibiotic Resistance Development

In addition to reversing existing resistance, guanethidine has shown the potential to slow down the development of new resistance. nih.gov A study on E. coli found that in the presence of guanethidine, the minimum inhibitory concentrations (MICs) for tetracycline-sensitive bacteria increased by only up to 2-fold after 30 days of continuous exposure to tetracycline antibiotics. nih.gov In contrast, without guanethidine, the MICs for these bacteria increased by up to 64-fold under the same conditions. nih.gov This suggests that guanethidine can effectively limit the emergence of resistance to tetracyclines. nih.gov

**Table 2: Effect of Guanethidine on Tetracycline Resistance Development in *E. coli***

Treatment Group Fold Increase in MIC after 30 Days
Tetracycline, Doxycycline, or Minocycline (B592863) alone Up to 64-fold nih.gov
Tetracycline, Doxycycline, or Minocycline + Guanethidine Up to 2-fold nih.gov

Neuroscience Research Tool Development

Guanethidine's selective action on sympathetic neurons has made it a valuable tool in neuroscience research for studying the peripheral adrenergic system. nih.govselleckchem.com It acts as a selective inhibitor of postganglionic sympathetic nerve transmission. nih.govnih.gov

Guanethidine is transported into sympathetic nerve terminals by the norepinephrine transporter (NET). nih.gov Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine stores. drugbank.comnih.gov This leads to a functional sympathetic denervation without affecting the parasympathetic nervous system or causing central nervous system effects, as it does not readily cross the blood-brain barrier. drugbank.comnih.gov

This selective "chemical sympathectomy" allows researchers to investigate the role of sympathetic innervation in various physiological and pathological processes. For example, it has been used in animal models to study the influence of sympathetic nerves on the function of organs like the urinary bladder. nih.gov Studies in pigs have shown that guanethidine can significantly modify the sympathetic innervation of the bladder wall, leading to changes in the chemical coding of autonomic neurons. nih.gov This suggests it can be a tool for studying the plasticity of the autonomic nervous system. nih.gov

Furthermore, guanethidine's ability to dissociate the effects on different neurotransmitters released from sympathetic nerves, such as noradrenaline and ATP, provides a means to study the complexities of sympathetic co-transmission. nih.gov

Chemical Sympathectomy Models for Autonomic Nervous System Studies

This compound has been extensively utilized in experimental research to induce chemical sympathectomy, providing a valuable model for studying the functions of the autonomic nervous system. The chronic administration of high doses of guanethidine leads to the destruction of peripheral sympathetic neurons. nih.govmdpi.com This process of "pharmacological sympathectomy" allows researchers to investigate the physiological and pathological consequences of a compromised sympathetic nervous system. nih.govmdpi.com

The mechanism of this neurotoxic action is linked to its primary pharmacological function. Guanethidine is actively transported into sympathetic nerve terminals by the norepinephrine transporter (NET). mdpi.comwikipedia.org Once inside the neuron, it accumulates in synaptic vesicles, displacing and gradually depleting the stores of the neurotransmitter norepinephrine. mdpi.comwikipedia.orgdrugbank.com This accumulation and subsequent blockade of norepinephrine release effectively creates a functional sympathetic denervation. mdpi.comdrugbank.com This method has been employed to study the sympathetic innervation of various organs, such as the urinary bladder, in a range of animal models. mdpi.comnih.gov

An interesting aspect of this model is the observed resistance in certain animal strains. For instance, spontaneously hypertensive rats (SHR) have shown a unique resistance to the sympathectomy induced by guanethidine. nih.gov However, this resistance can be overcome by the concurrent administration of an antibody to nerve growth factor (NGF), suggesting a complex interplay between guanethidine's cytotoxicity and neurotrophic factors. nih.gov Studies have documented a significant depletion of sympathetic neurons in specific ganglia, including the celiac, mesenteric, and superior cervical ganglia, following guanethidine treatment. mdpi.com The neurotoxic effects appear to be most pronounced in short neurones, such as those innervating the vas deferens. nih.gov

Probing Neuronal Plasticity and Regeneration

The ability of this compound to induce neuronal degeneration has made it a useful tool for investigating neuronal plasticity and regeneration. dntb.gov.ua By causing controlled destruction of sympathetic ganglionic cells, particularly in neonatal animals, researchers can create models to study the processes of neuronal loss and the potential for recovery. dntb.gov.ua

A key area of this research involves the role of neurotrophic factors. Studies have shown that nerve growth factor (NGF) can prevent the immune-mediated destruction of sympathetic neurons that is otherwise caused by chronic guanethidine administration. nih.gov This protective effect is not due to immunosuppression or prevention of guanethidine accumulation within the neurons. nih.gov Instead, NGF appears to act through other mechanisms, possibly by preventing the expression or recognition of antigens on the sympathetic neuron surface, thereby shielding it from immune attack. nih.gov This highlights guanethidine's utility in exploring the protective mechanisms that govern neuronal survival.

Furthermore, guanethidine has been shown to induce changes in the chemical phenotype of neurons that are not directly destroyed. Research on the sensory innervation of the porcine urinary bladder revealed that guanethidine treatment significantly modified the chemical coding of dorsal root ganglion (DRG) neurons. nih.gov While the number of neurons containing substance P decreased slightly, the number of neurons immunolabeled for galanin, neuronal nitric oxide synthase (nNOS), and calbindin distinctly increased. nih.gov This demonstrates that guanethidine can be a tool to study the adaptive plasticity of the peripheral nervous system in response to sympathetic alterations. nih.gov

Explorations in Non-Traditional Pharmacological Effects

Influence on Cellular Metabolism and Protein Dynamics

The compound was found to increase whole-body leucine (B10760876) oxidation. nih.govnih.gov At the tissue-specific level, protein synthesis was observed to be higher in the gastrocnemius muscle and the kidneys of guanethidine-treated rats. nih.govnih.gov Conversely, protein synthesis was lower in the liver and spleen. nih.govnih.gov These changes are accompanied by increased protein turnover in skeletal muscle and kidneys. nih.govnih.gov Additionally, guanethidine treatment resulted in a marked decrease in the concentration of several amino acids in the liver, kidneys, and spleen. nih.gov Some studies also suggest that the toxic effects of high doses of guanethidine may be related to mitochondrial changes within ganglion cells. nih.gov

Table 1: Effects of Guanethidine Treatment on Protein Metabolism in Rats nih.govnih.gov
Metabolic ParameterEffect Observed
Whole-Body Protein BalanceNegative
Whole-Body Leucine OxidationIncreased
Protein Synthesis (Skeletal Muscle)Increased
Protein Synthesis (Kidneys)Increased
Protein Synthesis (Liver)Decreased
Protein Synthesis (Spleen)Decreased
Amino Acid Concentration (Liver, Kidneys, Spleen)Decreased

Mechanisms of Ocular Pharmacological Interventions

This compound has been investigated for its therapeutic potential in ophthalmology, particularly in the management of glaucoma. nih.gov Its mechanism of action in the eye involves a dual effect on aqueous humour dynamics, which is the primary factor in controlling intraocular pressure (IOP).

A clinical study involving patients with primary open-angle glaucoma and suspected glaucoma used a combination of guanethidine 3% and adrenaline 0.5% eye drops. nih.gov The significant reduction in IOP was attributed mainly to a substantial inhibition of aqueous humour production. nih.gov A secondary, less pronounced mechanism was an increase in the facility of aqueous outflow. nih.gov The study noted that the combination therapy induced a supersensitivity to adrenaline for both the mechanisms that inhibit aqueous production and those that mediate outflow. nih.gov This suggests that guanethidine potentiates the effects of adrenaline in the eye. Interestingly, the increase in outflow facility was significantly different between the two patient groups, potentially indicating a degeneration of the receptors that mediate outflow in patients with established open-angle glaucoma. nih.gov Guanethidine has also been used in ophthalmic solutions for the treatment of endocrine exophthalmos. nih.gov

Table 2: Ocular Effects of Guanethidine 3% and Adrenaline 0.5% Eye Drops nih.gov
Patient GroupChange in Intraocular Pressure (IOP)Change in Aqueous Humour ProductionChange in Outflow Facility
Primary Open Angle Glaucoma-44%-54%Increased (to a lesser extent)
Suspected Glaucoma-43%-46%+64%

Q & A

Q. What experimental models are most suitable for studying Guanethidine sulfate's adrenergic neuron-blocking effects?

  • Methodological Answer : this compound’s mechanism involves uptake via neuronal amine transporters into noradrenergic nerve terminals, leading to depletion of norepinephrine stores . Suitable models include:
  • In vitro : Radioligand binding assays (e.g., competition studies with noradrenaline transporter (NET) inhibitors) to quantify selectivity (e.g., Ki values: NET = 5 nM, SERT = 77 nM, DAT = 1451 nM) .
  • In vivo : Rodent models of hypertension (e.g., spontaneously hypertensive rats) to assess blood pressure modulation. Ensure protocols include dose-response curves and control for sympathetic reflex activation .

Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer :
  • Synthesis : this compound (C₁₀H₂₂N₄)₂·H₂SO₄ is synthesized via alkylation of guanidine derivatives, followed by sulfation. Purity is confirmed via melting point analysis (276–281°C) and elemental analysis .
  • Characterization : Use HPLC with UV detection for purity assessment (>98%), and NMR (¹H/¹³C) to verify structural integrity. For novel derivatives, include high-resolution mass spectrometry (HRMS) .

Q. How do researchers standardize assays to evaluate this compound’s efficacy in adrenergic blockade?

  • Methodological Answer :
  • Functional assays : Isolated tissue preparations (e.g., rat vas deferens or atrial strips) to measure inhibition of electrically induced contractions, normalized to baseline norepinephrine responses.
  • Biochemical assays : Measure norepinephrine depletion in synaptosomal preparations using HPLC or fluorometric detection. Normalize data to protein content and include positive controls (e.g., reserpine) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across hypertensive models be resolved?

  • Methodological Answer : Discrepancies may arise from species-specific differences in NET expression or compensatory mechanisms (e.g., baroreflex activation). To address this:
  • Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., dosing regimens, model selection) .
  • Use transcriptomic profiling to compare NET expression levels across models and correlate with pharmacological outcomes .

Q. What advanced techniques quantify this compound’s selectivity for adrenergic vs. serotonergic/dopaminergic transporters?

  • Methodological Answer :
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT) to determine inhibition constants (Ki). Example
TransporterKi (nM)
NET5
SERT77
DAT1451
Source:
  • Molecular docking : Simulate binding affinities using NET crystal structures (e.g., PDB ID: 4M48) to validate experimental Ki values .

Q. How can researchers evaluate this compound’s long-term effects on sympathetic neuron integrity?

  • Methodological Answer :
  • Histopathological analysis : Treat animal models for 4–8 weeks, then assess sympathetic ganglia via electron microscopy for neuronal degeneration.
  • Biomarker profiling : Measure plasma levels of neurofilament light chain (NfL) as a marker of axonal damage. Pair with functional tests (e.g., heart rate variability) .

Q. What methodologies elucidate interactions between this compound and co-administered neurotransmitters/modulators?

  • Methodological Answer :
  • Microdialysis in vivo : Monitor extracellular norepinephrine levels in brain regions (e.g., locus coeruleus) before/after co-administration with serotonin reuptake inhibitors.
  • Synergistic/antagonistic assays : Use isobolographic analysis to quantify interactions in isolated tissue models .

Guidance for Data Interpretation and Reporting

  • Reproducibility : Adhere to ARRIVE guidelines for animal studies, including detailed protocols in supplementary materials (e.g., anesthesia dosages, surgical procedures) .
  • Statistical rigor : Use mixed-effects models to account for inter-individual variability in hypertensive models. Report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanethidine Sulfate
Reactant of Route 2
Reactant of Route 2
Guanethidine Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.